Hexyl 2-chloropropanoate
Description
Hexyl 2-chloropropanoate is an ester derivative of 2-chloropropanoic acid, featuring a hexyl alcohol moiety. Its molecular formula is C₉H₁₇ClO₂, with a molecular weight of 192.68 g/mol (calculated).
Properties
CAS No. |
86711-72-0 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
hexyl 2-chloropropanoate |
InChI |
InChI=1S/C9H17ClO2/c1-3-4-5-6-7-12-9(11)8(2)10/h8H,3-7H2,1-2H3 |
InChI Key |
CKKHJCOIGGVMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with hexanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Hexyl 2-chloropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloropropanoic acid and hexanol.
Reduction: Reduction of this compound can yield hexyl 2-chloropropanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminium hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed:
Hydrolysis: 2-chloropropanoic acid and hexanol.
Reduction: Hexyl 2-chloropropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexyl 2-chloropropanoate involves its interaction with specific molecular targets. For instance, when used as a reagent, it may act as an alkylating agent, transferring its hexyl group to other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Hexyl 2-chloropropanoate with analogous hexyl esters and chlorinated derivatives, using data from and inferred properties:
Key Observations:
- Chlorine Impact: The chlorine atom in this compound increases its molecular weight compared to non-chlorinated analogs like hexyl isobutyrate. It also raises the boiling point (estimated 200–210°C) due to enhanced dipole-dipole interactions .
- Solubility: Like other hexyl esters, this compound is poorly soluble in water but miscible with organic solvents. The chlorine atom may slightly improve solubility in polar aprotic solvents (e.g., acetone) compared to purely aliphatic esters.
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